Welcome to the BenchChem Online Store!
molecular formula C17H26N2 B8718150 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane

6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane

Cat. No. B8718150
M. Wt: 258.4 g/mol
InChI Key: WQRASDKXLMNYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133181B2

Procedure details

1-Benzyl-5,5-diethyl-2,2-dimethyl-piperazine was synthesized in analogy to 6-benzyl-8,8-dimethyl-6,9-diaza-spiro[4.5]decane starting from 3-(aminomethyl)pentane-3-amine and acetone cyanohydrin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](N1CC(C)(C)NCC21CCCC2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:20][CH2:21][C:22]([NH2:27])([CH2:25][CH3:26])[CH2:23][CH3:24].[CH3:28][C:29]([CH3:33])(O)[C:30]#N>>[CH2:1]([N:20]1[CH2:21][C:22]([CH2:25][CH3:26])([CH2:23][CH3:24])[NH:27][CH2:28][C:29]1([CH3:33])[CH3:30])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2(CCCC2)CNC(C1)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(CC)(CC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CNC(C1)(CC)CC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.